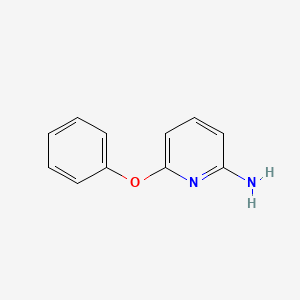

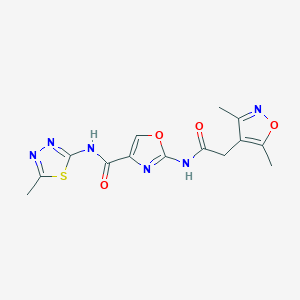

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, commonly known as EOQ, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. EOQ belongs to the class of oxadiazole derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In Furthermore, we will list as many future directions as possible for EOQ research.

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it has demonstrated potent activity against HepG2 cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

Studies have evaluated the compound’s antioxidant activity using assays such as ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). It exhibited significant ABTS scavenging ability, indicating its potential as an antioxidant .

Molecular Docking

Computational studies involving molecular docking have explored the compound’s interactions with specific protein targets. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing within the binding pocket. The binding score suggests promising interactions .

Heterocyclic Synthesis

The compound serves as a key precursor for novel heterocyclic compounds. Its reactions with various secondary amines (such as piperidine, morpholine, and piperazine) yield diverse acrylonitrile derivatives. These derivatives exhibit interesting biological activities .

Pyridine, Quinoline, and Isoquinoline Carbamates

Catalyst-free synthesis methods have been explored to obtain substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from corresponding hetaryl ureas and alcohols. The compound’s reactivity in these reactions contributes to the development of valuable heterocyclic scaffolds .

properties

IUPAC Name |

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-2-24-16-10-6-4-8-13(16)18-21-19(25-22-18)14-11-20-15-9-5-3-7-12(15)17(14)23/h3-11H,2H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAPYGJJZHFKBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)

![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)

![N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2408386.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)

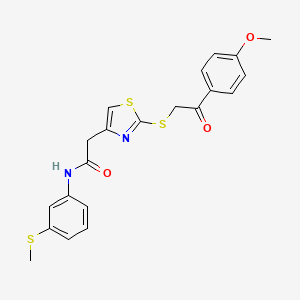

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)